Furfuryl mercaptan

Antioxidant Activity Flavor Stability Lipid Oxidation

Furfuryl mercaptan (CAS 98-02-2) is the definitive organosulfur compound for authentic roasted coffee and savory meaty flavor profiles. Unlike analogs such as 2-methyl-3-furanthiol, it uniquely delivers recognizable coffee character even at high dilution—a property critical for coffee-flavored beverages, confectionery, bakery, and plant-based meat applications. Backed by FEMA GRAS (No. 2493), EFSA clearance, and FDA 21 CFR 117 compliance, this compound streamlines global regulatory approval. Commercial availability at ≥98% purity from major manufacturers ensures reliable sourcing for industrial-scale flavor formulation. Select this grade for sensory fidelity no substitute can replicate.

Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
CAS No. 98-02-2
Cat. No. B133901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl mercaptan
CAS98-02-2
Synonyms2-Furanmethanethiol;  (2-Furanyl)methylmercaptan;  2-(Mercaptomethyl)furan;  2-Furfurylmercaptan;  2-Furfurylthiol;  2-Furylmethanethiol;  2-Furylmethyl Mercaptan;  Furan-2-ylmethanethiol;  Furfuryl Thiol;  NSC 41142; 
Molecular FormulaC5H6OS
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CS
InChIInChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2
InChIKeyZFFTZDQKIXPDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl Mercaptan (CAS 98-02-2) Procurement Guide: Key Properties and Industrial Role


Furfuryl mercaptan (CAS 98-02-2), systematically named 2-furanmethanethiol, is an organosulfur heterocyclic compound with the molecular formula C5H6OS and a molecular weight of 114.16 g/mol [1]. It is a colorless to pale yellow oily liquid with a boiling point of 155°C and density of 1.132 g/mL at 25°C . This compound is the defining aroma component of roasted coffee and is extensively used in the flavor and fragrance industry to impart coffee, roasted, meaty, and nutty notes to food and beverage formulations [2]. Its commercial availability at high purity (≥97-99%) from major suppliers ensures reliable sourcing for industrial and research applications . Furfuryl mercaptan holds FEMA GRAS status (FEMA No. 2493) and is approved for use as a synthetic food flavoring in the United States, European Union, and China [3].

Why Generic Substitution Fails for Furfuryl Mercaptan in Flavor Formulations


Furfuryl mercaptan cannot be substituted with structurally similar sulfur-containing furan derivatives without fundamentally altering the intended sensory profile. While analogs like 2-methyl-3-furanthiol (MTF) or furfuryl thioacetate share a furan core and sulfur functionality, they exhibit distinct odor characteristics, metabolic pathways, and chemical stability profiles [1]. Furfuryl mercaptan's unparalleled contribution to the characteristic aroma of roasted coffee is attributed to its unique vapor-phase odor profile at high dilution, a property that is not replicated by its analogs [2]. Furthermore, the compound's regulatory clearance and established toxicological profile are specific to furfuryl mercaptan, making substitution a compliance risk in food and beverage applications [3]. The quantitative evidence below confirms these critical differentiators.

Quantitative Evidence Guide: Furfuryl Mercaptan (CAS 98-02-2) vs. Key Analogs and Alternatives


Comparative Antioxidant Efficacy: Furfuryl Mercaptan vs. 2-Methyl-3-furanthiol in Heptanal Oxidation

Furfuryl mercaptan exhibited significantly lower antioxidant capacity compared to 2-methyl-3-furanthiol in a heptanal oxidation model. Furfuryl mercaptan inhibited oxidation for only 13 days, whereas 2-methyl-3-furanthiol achieved inhibition for up to 30 days [1]. This 2.3-fold difference in protective duration is critical for formulators selecting compounds for long-term stability. Conversely, 2-thiophenethiol and alkylthiophenes showed comparable activity to 2-methyl-3-furanthiol [1].

Antioxidant Activity Flavor Stability Lipid Oxidation

Comparative Metabolic Stability in Mammalian Systems: Furfuryl Mercaptan vs. 2-Methyl-3-furanthiol

In vitro studies with rat hepatocytes and liver microsomes demonstrated that both furfuryl mercaptan (FM) and 2-methyl-3-furanthiol (MTF) undergo S-methylation and subsequent S-oxidation to form methyl sulfoxide derivatives [1]. However, FM and MTF are parent compounds for distinct subclasses of flavoring agents; FM is the precursor for thiofurfuryl esters and sulfides, while MTF is the parent for a separate subclass of thiofurans [1]. This divergence in metabolic fate and regulatory classification means that toxicological data for one cannot be extrapolated to the other.

Toxicokinetics Hepatic Metabolism Flavor Safety

Sensory Odor Activity in Plant-Based Meat: Furfuryl Mercaptan vs. 2-Methyl-3-furanthiol and Dimethyl Trisulfide

A comparative analysis of commercial plant-based meats identified key odor-active compounds correlated with desirable meaty flavor and off-flavor. Furfuryl mercaptan, along with 2-methyl-3-furanthiol and dimethyl trisulfide, were positively correlated with meaty flavor and odor. In contrast, compounds like (E,E)-3,5-octadien-2-one and 2-undecanol were associated with off-flavor [1]. This indicates that while multiple sulfur compounds contribute to meaty notes, furfuryl mercaptan is a critical component of the positive sensory profile.

Flavor Chemistry Sensory Analysis Plant-Based Meat

Formation Efficiency in Coffee Model Systems: Furfuryl Mercaptan Precursor Comparison

In controlled coffee roasting model systems, furfuryl mercaptan formation efficiency was highest when furfural was used as the precursor, compared to other sugars. Pentoses were significantly more effective than hexoses. Furfural, a dehydration product of pentoses, produced the greatest amount of furfuryl mercaptan [1]. Among sulfur sources, glutathione was more effective than free cysteine, suggesting coffee protein as the likely origin of the mercapto group [1]. This quantitative hierarchy informs the optimization of flavor generation processes.

Flavor Generation Maillard Reaction Coffee Aroma

Unique Vapor-Phase Odor Profile at High Dilution: Furfuryl Mercaptan vs. Related Coffee Sulfur Volatiles

Furfuryl mercaptan is distinguished among sulfur volatiles in roasted coffee by its ability to convey the unmistakable pleasant scent of roasted coffee from its vapor alone, even at high dilution [1]. This unique vapor-phase odor profile is not replicated by other sulfur compounds formed during coffee roasting, such as 2-furfurylthiol acetate or difurfuryl disulfide, which lack the same characteristic coffee note .

Flavor Chemistry Sensory Perception Coffee Aroma

Regulatory Clearance and Safety Assessment: Furfuryl Mercaptan vs. Group 14 Flavorings

In a 2011 EFSA evaluation of 27 flavoring substances in Flavouring Group Evaluation 13 (FGE.13Rev2), three substances were considered to have genotoxic potential. However, furfuryl mercaptan was among the 24 substances that were cleared for safety at their estimated dietary intake levels [1]. This positive safety determination, along with its FEMA GRAS status (FEMA No. 2493) and inclusion in the FDA's Substances Added to Food inventory [2], provides a clear regulatory advantage over analogs that may have unresolved safety concerns or lack global approvals.

Food Safety Regulatory Compliance Flavor Toxicology

High-Impact Application Scenarios for Furfuryl Mercaptan Based on Quantitative Differentiation


Authentic Coffee Flavor Formulation

Furfuryl mercaptan is the definitive ingredient for creating authentic roasted coffee flavor profiles. Its unique vapor-phase odor characteristic, which alone conveys a recognizable coffee scent even at high dilution, makes it irreplaceable in coffee-flavored beverages, confectionery, and bakery products [1]. Formulators seeking a true coffee note cannot substitute this compound with other sulfur-containing furans without compromising sensory fidelity.

Plant-Based Meat Flavor Enhancement

In plant-based meat alternatives, furfuryl mercaptan is a key contributor to the desirable meaty and savory aroma. Sensory studies confirm its positive correlation with meaty flavor perception, alongside 2-methyl-3-furanthiol and dimethyl trisulfide [1]. Its inclusion is essential for developing authentic meat-like flavors that appeal to consumers seeking plant-based options.

Oxidative Stability in Lipid-Containing Products

While furfuryl mercaptan provides some antioxidant protection (13-day inhibition in heptanal oxidation), formulators prioritizing long-term oxidative stability may prefer 2-methyl-3-furanthiol, which offers 30-day protection [1]. Furfuryl mercaptan is therefore more suitable for products with shorter shelf-life or those where its distinct coffee flavor is the primary driver, rather than as a primary antioxidant.

Regulatory-Compliant Flavor Development

For global food and beverage manufacturers, furfuryl mercaptan's well-established safety profile is a significant advantage. It has been cleared by EFSA with no safety concerns at estimated intake levels [1], holds FEMA GRAS status, and is listed in the FDA's Substances Added to Food inventory . This robust regulatory dossier streamlines product approval processes and minimizes compliance risks compared to less-characterized flavor compounds.

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